Ethylenediaminetetraacetic dianhydride
Overview
Description
Ethylenediaminetetraacetic dianhydride (EDTAD) is a ramification of ethylenediaminetetraacetate (EDTA), which consists of two anhydride groups that can react with the hydroxyl and the amino groups. It is a biodegradable compound that is used as a chelating agent.
Scientific Research Applications
Macrocyclic Ligand Synthesis
Ethylenediaminetetraacetic dianhydride (EDTAD) has been used in the synthesis of new macrocyclic ligands. One example is the condensation reaction with ethylenediamine to create 12-membered and 24-membered macrocycles with pendant acetato groups. These macrocycles have applications in complexing with metals like copper(II) and manganese(II) (Inoue et al., 1992).
Adsorption and Water Treatment
EDTAD-modified materials have been extensively researched for adsorption and water treatment applications. For instance, EDTAD-modified sugarcane bagasse showed significantly enhanced adsorption capacities for dyes like Methylene Blue and Malachite Green (Xing et al., 2010; Xing & Deng, 2009). Additionally, a chemically modified cellulose filter paper using EDTAD showed promising results for heavy metal remediation in water (d'Halluin et al., 2017).
Polymer Synthesis and Characterization
In polymer science, EDTAD is used in the creation of novel polymers. For example, poly(amic acid) synthesized from EDTAD and 1,4-diaminobutane has been studied for its potential in various applications (Padavan & Wan, 2010). Additionally, crosslinked poly(vinyl alcohol) hydrogels incorporating EDTAD have been developed, exhibiting interesting swelling behaviors sensitive to pH and ionic strength (Ruiz et al., 2001).
Thermo-Sensitive Materials
The development of thermo-sensitive hydrogels using EDTAD, like the poly(this compound-co-piperazine) hydrogel, demonstrates the versatility of EDTAD in creating materials that respond to temperature changes (Sun et al., 2012).
Biomedical Applications
In the biomedical field, EDTAD-modified oxalate decarboxylase has been investigated for its enhanced adsorption on calcium oxalate, potentially useful for the treatment of certain types of kidney stones (Cai et al., 2018). Furthermore, cellulose-EDTA conjugates synthesized using EDTAD have shown antimicrobial activities and protective effects for mammalian cells against bacterial cells (Luo et al., 2013).
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic dianhydride (EDTA Dianhydride) is a derivative of ethylenediaminetetraacetate (EDTA), which is widely used to bind to metal ions, particularly iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+) . These ions are the primary targets of EDTA Dianhydride. The compound forms water-soluble complexes with these ions, even at neutral pH .
Mode of Action
EDTA Dianhydride consists of two anhydride groups that can react with hydroxyl and amino groups . It acts as a chelating agent, binding to metal ions to form stable complexes . This interaction with its targets results in the sequestration of the metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
The chelation of metal ions by EDTA Dianhydride affects various biochemical pathways. For instance, in the textile industry, it prevents metal ion impurities from modifying the colors of dyed products . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .
Pharmacokinetics
EDTA and its salts are known to have good water solubility , which may influence the bioavailability of EDTA Dianhydride.
Result of Action
The primary result of EDTA Dianhydride’s action is the formation of stable, water-soluble complexes with metal ions . This can have various effects depending on the context. For example, in industrial applications, it can prevent the discoloration of dyed products or enhance the effectiveness of bleach . In a biological context, it can prevent the clumping of cells in tissue culture by binding to calcium and preventing the joining of cadherins between cells .
Action Environment
The action of EDTA Dianhydride can be influenced by various environmental factors. For instance, its ability to form complexes with metal ions is pH-dependent . At very low pH (very acidic conditions), the fully protonated form of EDTA predominates, while at very high pH (very basic conditions), the fully deprotonated form is prevalent . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic dianhydride plays a significant role in biochemical reactions. It has been used to modify various substances to enhance their properties. For instance, it has been used to modify cellulose and chitosan to create efficient systems for dye removal from water . The modification led to significant improvements in adsorption properties .
Cellular Effects
Its parent compound, EDTA, is known to bind to calcium and prevent the joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .
Molecular Mechanism
It is known that the compound consists of two anhydride groups that can react with hydroxyl and amino groups . This suggests that it may interact with biomolecules through these functional groups.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a chelating agent , suggesting that it may have long-term effects on cellular function by binding to metal ions.
Metabolic Pathways
Its parent compound, EDTA, is known to form water-soluble complexes with iron and calcium ions, even at neutral pH . This suggests that this compound may also be involved in similar metabolic pathways.
Properties
IUPAC Name |
4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIXZIAIMAECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333605 | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23911-25-3 | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of EDTAD?
A1: The molecular formula of EDTAD is C10H12N2O6, and its molecular weight is 256.21 g/mol.
Q2: How does EDTAD interact with its target molecules?
A: EDTAD primarily interacts with target molecules through its anhydride groups. These groups readily react with nucleophiles, such as amines and hydroxyls, forming amide and ester bonds, respectively. [, , , ] For example, EDTAD reacts with the amine groups of chitosan to form amide linkages, resulting in a modified chitosan material with enhanced adsorption properties. []
Q3: What are the downstream effects of EDTAD modification on target molecules?
A: EDTAD modification can significantly alter the physicochemical properties of target molecules. For instance, modifying soy protein isolate (SPI) with EDTAD increases its hydrophilicity and introduces carboxyl groups. [] This modification leads to enhanced water absorption capacity and pH sensitivity in the resulting hydrogels. [, ]
Q4: Is EDTAD compatible with various polymers and materials?
A: EDTAD demonstrates compatibility with a wide range of polymers, including natural polymers like chitosan [], cellulose [], and proteins [, , , ], as well as synthetic polymers like poly(vinyl alcohol) [].
Q5: How stable is EDTAD under different conditions?
A: EDTAD is susceptible to hydrolysis, particularly in aqueous environments. Its stability is influenced by factors like pH, temperature, and the presence of catalysts. Studies on EDTAD-modified materials often focus on optimizing reaction conditions to minimize hydrolysis and ensure efficient modification. [, ]
Q6: What are the main applications of EDTAD?
A6: EDTAD is widely used as a chemical modifier to introduce carboxyl groups and enhance the properties of polymers. This modification finds applications in various fields:
- Hydrogel synthesis: EDTAD is used to create hydrogels with tunable swelling properties, pH sensitivity, and drug release profiles for biomedical applications. [, , , , , ]
- Heavy metal adsorption: EDTAD-modified materials exhibit enhanced adsorption capacity for heavy metal ions like Cu(II), Pb(II), and Cr(VI), making them promising for wastewater treatment. [, , , , ]
- Drug delivery: EDTAD-modified polymers can be used to encapsulate and control the release of drugs, improving their therapeutic efficacy. [, , ]
- Tissue engineering: Biocompatible and biodegradable EDTAD-modified hydrogels are explored as scaffolds for tissue regeneration. [, ]
Q7: How does the crosslinking agent used with EDTAD affect material properties?
A: The choice of crosslinking agent significantly influences the properties of EDTAD-modified materials. For example, using glutaraldehyde as a crosslinker with EDTAD-modified soy protein isolate results in hydrogels with different swelling and mechanical properties compared to those using other crosslinkers. [, ]
Q8: Can EDTAD-modified materials be used for targeted drug delivery?
A: Research suggests the potential of EDTAD-modified materials for targeted drug delivery. The presence of carboxyl groups allows for further functionalization with targeting ligands, enabling specific delivery to desired cells or tissues. [, ]
Q9: Are there any environmental concerns associated with EDTAD?
A: The environmental impact of EDTAD and its degradation products requires careful consideration. Research is needed to understand its fate and potential effects on ecosystems. Sustainable practices, such as recycling and responsible waste management, are crucial to minimize any negative environmental impacts. []
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